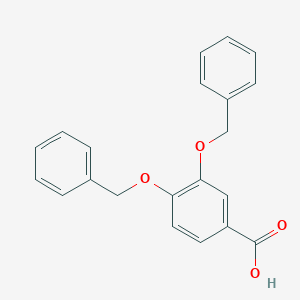

3,4-Bis(benzyloxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-bis(phenylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O4/c22-21(23)18-11-12-19(24-14-16-7-3-1-4-8-16)20(13-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYOKJLCIKSFPDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445890 | |

| Record name | 3,4-Bis(benzyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1570-05-4 | |

| Record name | 3,4-Bis(benzyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-Bis(benzyloxy)benzoic acid chemical properties

An In-depth Technical Guide to 3,4-Bis(benzyloxy)benzoic Acid: Properties, Synthesis, and Applications in Drug Development

Introduction

This compound, also known as 3,4-dibenzyloxybenzoic acid, is a vital organic compound extensively utilized in medicinal chemistry and pharmaceutical research. Its structure, featuring a benzoic acid core with two benzyl ether protecting groups, makes it a strategic intermediate for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and critical role in the development of novel therapeutics, offering field-proven insights for researchers and drug development professionals.

The core utility of this molecule lies in its relationship with protocatechuic acid (3,4-dihydroxybenzoic acid). Protocatechuic acid is a naturally occurring phenolic compound recognized for a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects[1][2]. However, the reactive catechol (dihydroxybenzene) moiety can interfere with synthetic transformations targeting other parts of the molecule. This compound serves as a protected form of protocatechuic acid, where the vulnerable hydroxyl groups are masked as stable benzyl ethers. This allows for selective chemical modifications, primarily at the carboxylic acid function, before a final deprotection step reveals the bioactive catechol core.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in a laboratory setting. These properties dictate the choice of solvents, reaction conditions, and purification methods.

Core Identifiers:

-

Chemical Name: this compound

-

Synonyms: 3,4-dibenzyloxybenzoic acid, Benzoic acid, 3,4-bis(phenylmethoxy)-[3][4]

-

Molecular Weight: 334.37 g/mol [4]

Physicochemical Data Summary:

| Property | Value | Source(s) |

| Appearance | Solid / Crystalline powder | [3] |

| Melting Point | 148-153 °C | [6] |

| Purity | Typically ≥95% | [3] |

| Solubility | Soluble in methanol, ethyl acetate; sparingly soluble in water. | [5] |

Spectroscopic Profile

The structural identity and purity of this compound are routinely confirmed using standard spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons, the benzylic methylene protons, and the carboxylic acid proton.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |

| ~11.67 (variable) | Singlet (broad) | 1H | Carboxylic acid (-COOH) | [7] |

| 7.7 | Broad Singlet | 2H | Aromatic protons on the benzoic acid ring | [5] |

| 7.27-7.5 | Multiplet | 10H | Aromatic protons of the two benzyl groups | [5] |

| 6.98 | Doublet (J=8 Hz) | 1H | Aromatic proton on the benzoic acid ring | [5] |

| 5.26 | Singlet | 2H | Benzylic methylene (-OCH₂) | [5] |

| 5.22 | Singlet | 2H | Benzylic methylene (-OCH₂) | [5] |

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorptions corresponding to the carbonyl and hydroxyl groups of the carboxylic acid, as well as the C-O ether linkages.

| Wavenumber (cm⁻¹) | Functional Group | Description | Reference(s) |

| ~3000 (broad) | O-H | Carboxylic acid O-H stretch | [8] |

| ~1690 | C=O | Carboxylic acid C=O stretch | [8][9] |

| ~1159 | C-O | Ether C-O stretch | [9] |

Mass Spectrometry (ESI-MS):

-

Calculated m/z: 334.12 for C₂₁H₁₈O₄

-

Observed [M-H]⁻: 333.1 (Negative ion mode)

Synthesis and Reactivity

Synthesis Pathway: Williamson Ether Synthesis

The most prevalent method for preparing this compound is through the protection of a protocatechuic acid precursor. This is typically achieved via the Williamson ether synthesis , a robust and widely adopted method for forming ethers.[10][11] The reaction involves the nucleophilic substitution (Sₙ2) of a halide by an alkoxide ion.[11][12]

Mechanism Insight: The synthesis starts with a 3,4-dihydroxybenzoic acid derivative, often the methyl ester (methyl protocatechuate), to prevent the acidic carboxyl group from interfering with the basic conditions. The phenolic hydroxyl groups are deprotonated by a base (e.g., potassium carbonate, sodium hydroxide) to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of benzyl bromide or benzyl chloride, displacing the halide and forming the stable benzyl ether linkage.[11] Using a primary halide like benzyl bromide is crucial as it favors the desired Sₙ2 pathway over competing elimination reactions.[12]

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis from Methyl 3,4-dibenzyloxybenzoate

This protocol details the hydrolysis (saponification) of the methyl ester to yield the final carboxylic acid.[5]

-

Preparation: Dissolve sodium hydroxide (1.2 g) in methanol (100 mL).

-

Reaction: Add this solution to a separate solution of methyl 3,4-dibenzyloxybenzoate (4.64 g) in methanol (50 mL).

-

Reflux: Heat the reaction mixture under reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Solvent Removal: After completion, evaporate the methanol under reduced pressure.

-

Aqueous Workup: Dissolve the residue in water (100 mL). Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted starting material or non-polar impurities.

-

Acidification: Acidify the aqueous layer to a pH of 2 using 2N hydrochloric acid. This protonates the carboxylate salt, causing the desired product to precipitate out of the solution.[5]

-

Isolation: Collect the white precipitate by filtration and dry under vacuum to yield this compound.[5]

Chemical Reactivity

The reactivity of this compound is dominated by its two main functional groups: the carboxylic acid and the benzyl ethers.

-

Reactions at the Carboxylic Acid: The -COOH group undergoes standard transformations, such as esterification, conversion to acid chlorides, amide bond formation, and reduction to the corresponding alcohol (3,4-bis(benzyloxy)benzyl alcohol).[13] These reactions are central to its use as a building block.

-

Debenzylation (Deprotection): The benzyl ethers are robust but can be cleaved under specific conditions to unmask the dihydroxy functionality. The most common method is catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst, Pd/C). This reaction is clean and efficient, yielding protocatechuic acid and toluene as the byproduct. This deprotection step is often the final step in a synthetic sequence, revealing the bioactive core of the target molecule.

Caption: Deprotection of benzyl ethers to yield the active compound.

Applications in Drug Discovery and Development

The primary value of this compound is as a strategic synthetic intermediate.[5]

-

Intermediate for Bioactive Depsides: It is a key precursor for synthesizing compounds like Jaboticabin, a bioactive depside investigated for its potential in treating chronic obstructive pulmonary disease (COPD).[5]

-

Protecting Group Strategy: In multi-step syntheses, protecting reactive functional groups is a cornerstone of modern organic chemistry. The benzyl groups on this compound are excellent protecting groups for the catechol system due to their stability under a wide range of reaction conditions (e.g., basic, acidic, and some oxidizing/reducing conditions) and their relatively straightforward removal.

-

Access to Protocatechuic Acid Derivatives: Protocatechuic acid and its derivatives exhibit a broad spectrum of biological activities.[1][2][14] By using the benzylated form, chemists can build complex molecular scaffolds attached to the carboxylic acid moiety before liberating the pharmacologically active catechol unit in the final step. This strategy is crucial for creating prodrugs or targeting specific biological pathways.

Safety and Handling

As with any laboratory chemical, proper handling and storage are essential to ensure safety.

-

Hazard Identification: Classified as causing skin irritation (H315), serious eye damage (H318), and potential respiratory irritation (H335).[15][16] It may also be harmful if swallowed (H302).[15]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid generating dust.[15]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[15][17] If dust is generated, a NIOSH-approved respirator is recommended.[15]

-

Handling: Wash hands thoroughly after handling.[15] Avoid eating, drinking, or smoking in the work area.[15]

-

-

First Aid:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[15]

-

Skin Contact: Wash the affected area with plenty of soap and water.[15] If irritation persists, seek medical advice.[17]

-

Inhalation: Move the person to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[15]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] Keep away from incompatible materials such as strong bases, metals, and oxidizing agents.[15]

References

- National Institute of Standards and Technology. SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). [Link]

- PubMed.

- Chemsrc. This compound | CAS#:1570-05-4. [Link]

- Francis Academic Press.

- Wikipedia. Williamson ether synthesis. [Link]

- MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

- ResearchGate. (PDF) 3,5-Bis(benzyloxy)benzoic acid. [Link]

- Redox.

- NIH National Center for Biotechnology Information. Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine. [Link]

- Arkat USA. Unexpected course of a Williamson ether synthesis. [Link]

- The Royal Society of Chemistry.

- Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

- NIH National Center for Biotechnology Information. 3,5-Bis(benzyloxy)benzoic acid. [Link]

- Organic Syntheses.

- NIH National Center for Biotechnology Information. Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle. [Link]

- Google Patents.

- Redalyc.

- R&D Chemicals. This compound. [Link]

- Wikipedia. Benzoic acid. [Link]

- NIST WebBook. 4-Benzyloxybenzoic acid. [Link]

- Chemsrc. 4-(Benzyloxy)benzoic acid | CAS#:1486-51-7. [Link]

- ResearchGate. Benzylation of sugar polyols by means of the PTC method | Request PDF. [Link]

- NIST WebBook. Benzoic acid, 4-(acetyloxy)-. [Link]

- NIH National Center for Biotechnology Information. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]

- Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

- ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... [Link]

- ResearchGate. (PDF)

Sources

- 1. Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | China | Manufacturer | career henan chemical co [chemicalbook.com]

- 5. This compound | 1570-05-4 [chemicalbook.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. francis-press.com [francis-press.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Benzoic acid - Wikipedia [en.wikipedia.org]

- 14. [Synthesis and characterization of protocatechuic acid derivants] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tsapps.nist.gov [tsapps.nist.gov]

- 16. fishersci.com [fishersci.com]

- 17. redox.com [redox.com]

An In-depth Technical Guide to 3,4-Bis(benzyloxy)benzoic Acid

Abstract: This technical guide provides a comprehensive overview of 3,4-Bis(benzyloxy)benzoic acid (CAS No. 1570-05-4), a pivotal intermediate in advanced organic synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's synthesis, purification, and analytical characterization. It elucidates the strategic importance of its benzyl-protected catechol moiety and explores its applications as a versatile building block in the development of complex bioactive molecules, including phosphodiesterase (PDE4) inhibitors. The guide offers detailed, field-proven protocols, mechanistic insights, and critical safety information to empower scientists in leveraging this compound's full potential in their research endeavors.

Introduction: The Strategic Utility of a Protected Catechol

In the intricate landscape of multi-step organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount.[1][2] this compound serves as a quintessential example of a strategically designed synthetic intermediate. At its core, it is a derivative of protocatechuic acid (3,4-dihydroxybenzoic acid), a naturally occurring phenolic acid.[3][4] The critical modification lies in the conversion of the two highly reactive hydroxyl groups of the catechol ring into benzyl ethers.

This "protection" strategy is fundamental for several reasons:

-

Chemoselectivity: The catechol hydroxyls are nucleophilic and easily oxidized. Protecting them as benzyl ethers renders them inert to a wide range of reagents (e.g., nucleophiles, bases, mild oxidizing agents), allowing chemists to perform reactions exclusively at the carboxylic acid site or other parts of a larger molecule.[5][6]

-

Improved Solubility: The introduction of two benzyl groups significantly increases the molecule's lipophilicity, improving its solubility in common organic solvents used in synthesis, which can be a challenge with the highly polar protocatechuic acid starting material.[7]

-

Facilitated Purification: The increased molecular weight and crystallinity often associated with benzylated intermediates can simplify purification processes like recrystallization.[7]

The true power of the benzyl protecting group lies in its stability and the specific, mild conditions under which it can be removed (deprotected), typically via catalytic hydrogenation. This allows for the regeneration of the free catechol moiety at a late stage in a synthetic sequence, a crucial step in the synthesis of many natural products and pharmaceuticals. This guide will explore the practical synthesis, characterization, and application of this valuable compound.

Physicochemical and Spectroscopic Profile

Accurate identification and confirmation of purity are critical. The following tables summarize the key physical properties and expected analytical data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1570-05-4 | [8][9] |

| Molecular Formula | C₂₁H₁₈O₄ | [8][9] |

| Molecular Weight | 334.37 g/mol | [8][9] |

| Appearance | White to off-white solid/powder | [8] |

| Synonyms | 3,4-Dibenzyloxybenzoic acid, Benzoic acid, 3,4-bis(phenylmethoxy)- | [8] |

Table 2: Summary of Key Analytical Data

| Technique | Characteristic Features |

| ¹H NMR | δ ~7.2-7.5 ppm (m, 10H): Phenyl protons of the two benzyl groups. δ ~7.7 ppm (m, 2H) & ~6.9 ppm (d, 1H): Protons on the benzoic acid ring. δ ~5.2 ppm (s, 4H): Methylene protons (-CH₂-) of the two benzyl groups.[10] δ >10 ppm (br s, 1H): Carboxylic acid proton (often broad or not observed). |

| ¹³C NMR | δ ~167-172 ppm: Carboxylic acid carbonyl carbon. δ ~150-160 ppm: Aromatic carbons attached to ether oxygens. δ ~127-137 ppm: Aromatic carbons of the benzyl and benzoic acid rings. δ ~115-125 ppm: Aromatic carbons on the benzoic acid ring. δ ~70-71 ppm: Methylene carbons (-CH₂-) of the benzyl groups. |

| FT-IR (KBr) | ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, characteristic of hydrogen bonding.[11] ~3030 cm⁻¹: Aromatic C-H stretch. ~1680-1700 cm⁻¹ (strong): C=O stretch of the aryl carboxylic acid.[11] ~1200-1300 cm⁻¹: C-O stretch.[11] |

| Mass Spec (ESI-) | [M-H]⁻ at m/z ~333.1 |

Synthesis and Purification Workflow

The most common and efficient synthesis of this compound involves the Williamson ether synthesis, starting from the readily available 3,4-dihydroxybenzoic acid.

Diagram 1: Synthesis Workflow

Caption: General workflow for synthesizing this compound.

Detailed Experimental Protocol: Benzylation of 3,4-Dihydroxybenzoic Acid

This protocol is a representative procedure. Researchers should optimize conditions based on their specific lab setup and scale.

Materials:

-

3,4-Dihydroxybenzoic acid (1 equivalent)

-

Benzyl bromide (2.2-2.5 equivalents)

-

Potassium carbonate (K₂CO₃), anhydrous (3-4 equivalents) or Sodium Hydroxide (NaOH)

-

Anhydrous acetone or N,N-Dimethylformamide (DMF)

-

Methanol (for hydrolysis if starting from methyl ester)

-

Hydrochloric acid (HCl), 2N solution

-

Ethyl acetate (for extraction/washing)

-

Deionized water

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-dihydroxybenzoic acid and anhydrous acetone (or DMF).

-

Base Addition: Add anhydrous potassium carbonate to the suspension. The base is crucial as it deprotonates the phenolic hydroxyl groups, forming a more potent nucleophile (the phenoxide) required for the subsequent reaction.

-

Alkylation: While stirring vigorously, add benzyl bromide dropwise to the mixture. An excess is used to ensure complete reaction at both hydroxyl positions.

-

Reaction: Heat the reaction mixture to reflux (for acetone, ~55-60°C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup (Method A - Direct Precipitation):

-

After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KBr byproduct).

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester intermediate.

-

To hydrolyze the ester, dissolve the residue in methanol, add a solution of sodium hydroxide, and reflux for 4 hours.[10]

-

Evaporate the methanol. Dissolve the residue in water and wash with ethyl acetate to remove unreacted benzyl bromide.[10]

-

Carefully acidify the aqueous layer with 2N HCl to a pH of ~2.[10] The desired product, this compound, will precipitate out as a solid.

-

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove any remaining salts, and dry under vacuum.[10] For higher purity, the product can be recrystallized from a suitable solvent system like ethanol/water.

Self-Validation: The identity and purity of the final product must be confirmed by the analytical methods detailed in Table 2 (NMR, IR, melting point). A sharp melting point close to the literature value indicates high purity.

Core Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value precursor for constructing more complex molecular architectures.

A. Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors

PDE4 is a crucial enzyme in the inflammatory cascade, and its inhibition is a validated therapeutic strategy for treating respiratory diseases like asthma and COPD.[12] Many potent PDE4 inhibitors feature a catechol moiety.

The synthesis of these inhibitors often requires the catechol to be protected during intermediate steps. This compound serves as an ideal starting point. The carboxylic acid group can be activated (e.g., converted to an acid chloride or activated with coupling agents like CDI) and reacted with an alcohol or amine to form an ester or amide linkage, building out the drug scaffold.[12][13][14] The benzyl groups are then removed in a final step to reveal the active catechol pharmacophore.

Diagram 2: Role as a Synthetic Intermediatedot

Sources

- 1. fiveable.me [fiveable.me]

- 2. youtube.com [youtube.com]

- 3. Protocatechuic Acid | C7H6O4 | CID 72 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Protocatechuic acid - Wikipedia [en.wikipedia.org]

- 5. Protecting group - Wikipedia [en.wikipedia.org]

- 6. Protective Groups [organic-chemistry.org]

- 7. labinsights.nl [labinsights.nl]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound | China | Manufacturer | career henan chemical co [m.chemicalbook.com]

- 10. This compound | 1570-05-4 [chemicalbook.com]

- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New Deoxycholic Acid Derived Tyrosyl-DNA Phosphodiesterase 1 Inhibitors Also Inhibit Tyrosyl-DNA Phosphodiesterase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Molecular weight of 3,4-Bis(benzyloxy)benzoic acid

An In-depth Technical Guide to 3,4-Bis(benzyloxy)benzoic acid: Properties, Synthesis, and Characterization

Introduction

This compound, also known as 3,4-dibenzyloxybenzoic acid, is a vital organic compound characterized by a benzoic acid core functionalized with two benzyl ether groups at the 3 and 4 positions. Its chemical structure makes it a valuable intermediate in the synthesis of more complex molecules, including bioactive compounds and materials for various applications. This guide provides a comprehensive overview of its core physicochemical properties, established protocols for its synthesis and purification, and methods for its analytical characterization, tailored for researchers and professionals in chemical synthesis and drug development.

Core Physicochemical & Structural Properties

The fundamental identity of a chemical compound begins with its molecular weight and formula. These properties dictate its stoichiometric relationships in chemical reactions and are foundational for all quantitative analytical work.

Table 1: Key Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 334.37 g/mol | [1][2] |

| Molecular Formula | C₂₁H₁₈O₄ | [3][4] |

| CAS Number | 1570-05-4 | [2][5] |

| Appearance | Solid | |

| Melting Point | 182 °C | [6] |

| Boiling Point | 512.7 ± 40.0 °C (Predicted) | [6] |

| Density | 1.232 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | Slightly soluble in Chloroform (heated) and DMSO | [6] |

| Synonyms | 3,4-dibenzyloxybenzoic acid; Benzoic acid, 3,4-bis(phenylmethoxy)- | [2] |

Molecular Structure

The structure consists of a central benzene ring substituted with a carboxylic acid group and two benzyloxy groups. The benzyloxy groups (-OCH₂C₆H₅) are ether linkages that significantly influence the molecule's steric and electronic properties, impacting its reactivity and solubility.

Caption: Molecular structure of this compound.

Synthesis Protocol: Hydrolysis of Methyl 3,4-dibenzyloxybenzoate

A reliable method for synthesizing this compound is through the base-catalyzed hydrolysis of its methyl ester precursor, methyl 3,4-dibenzyloxybenzoate. This is a standard saponification reaction.

Causality Behind Experimental Choices:

-

Base Catalyst (NaOH): Sodium hydroxide is a strong base that effectively attacks the electrophilic carbonyl carbon of the ester, initiating the hydrolysis.

-

Solvent (Methanol): Methanol is used as it dissolves both the sodium hydroxide and the ester starting material, creating a homogeneous reaction mixture which facilitates efficient reaction kinetics.

-

Heating under Reflux: The reaction is heated to increase the rate of hydrolysis. Refluxing prevents the loss of solvent and reactants due to evaporation.

Step-by-Step Methodology[8]

-

Prepare a Methanolic NaOH Solution: Dissolve 1.2 g of sodium hydroxide in 100 mL of methanol.

-

Prepare Reactant Solution: In a separate flask, dissolve 4.64 g of methyl 3,4-dibenzyloxybenzoate in 50 mL of methanol.

-

Initiate Reaction: Add the methanolic sodium hydroxide solution to the ester solution.

-

Heating: Heat the combined reaction mixture under reflux for 4 hours.

-

Solvent Removal: After the reaction is complete, evaporate the methanol under reduced pressure.

-

Work-up & Purification:

-

Dissolve the resulting residue in 100 mL of water.

-

Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted starting material or non-polar impurities.

-

Acidify the aqueous layer to a pH of 2 using 2N hydrochloric acid. This protonates the carboxylate salt, causing the desired this compound to precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Dry the solid product under a vacuum.

-

This protocol typically yields the final product in high purity.[7]

Caption: Workflow for the synthesis of this compound.

Purification and Validation

Purification is critical to ensure the final compound is suitable for subsequent applications, particularly in drug development where impurities can have significant effects.

Purification by Recrystallization

While the synthesis protocol includes precipitation as a primary purification step, recrystallization can be employed for further purification if needed.[8]

-

Principle: This technique relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

-

General Protocol:

-

Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., ethanol/water mixture).

-

If colored impurities are present, a small amount of activated charcoal can be added and the solution filtered while hot.[8]

-

Allow the solution to cool slowly and undisturbed, promoting the formation of pure crystals.

-

Collect the crystals by filtration and wash with a small amount of cold solvent to remove any residual soluble impurities.[8]

-

Dry the purified crystals.

-

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized this compound, a suite of analytical techniques is employed. Each technique provides a unique piece of structural information, creating a self-validating analytical system.

Table 2: Analytical Techniques for Structural Elucidation and Purity Assessment

| Technique | Purpose | Expected Results for this compound |

| ¹H NMR Spectroscopy | Determines the number and type of hydrogen atoms. | Signals corresponding to the aromatic protons on all three rings, the two methylene (-CH₂) protons of the benzyl groups, and the acidic proton of the carboxylic acid.[7] |

| ¹³C NMR Spectroscopy | Determines the number and type of carbon atoms. | Signals for the carbonyl carbon, aromatic carbons, and the methylene carbons. |

| FT-IR Spectroscopy | Identifies functional groups present in the molecule. | Characteristic absorption bands for O-H (carboxylic acid), C=O (carbonyl), C-O (ether), and aromatic C-H stretches.[9] |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of the compound (334.37 g/mol ).[3] |

| Melting Point Analysis | Assesses purity. | A sharp melting point close to the literature value (182 °C) indicates high purity.[6] Impurities typically broaden the melting range and lower the melting point. |

Applications in Research and Drug Development

This compound primarily serves as a protected form of 3,4-dihydroxybenzoic acid (protocatechuic acid). The benzyl groups act as protecting groups for the hydroxyl functionalities, preventing them from reacting during synthetic steps targeting other parts of the molecule. These protecting groups can be removed later under specific conditions, such as catalytic hydrogenation.

This compound is a key intermediate in the synthesis of various target molecules:

-

Bioactive Depsides: It is used to synthesize Jaboticabin, a compound with potential for treating chronic obstructive pulmonary disease (COPD).[7]

-

Novel Antimicrobials: Derivatives of benzyl and benzoyl benzoic acids have been developed as inhibitors of bacterial RNA polymerase, showing promise as new antimicrobial agents.[10]

-

Cancer Research: Benzoic acid and its derivatives are scaffolds used to develop novel compounds with anticancer activity.[11]

The use of this intermediate allows for precise chemical modifications, enabling the construction of complex molecular architectures essential for discovering new therapeutic agents.

References

- This compound - R&D Chemicals. [Link]

- This compound (C007B-509205) - Cenmed Enterprises. [Link]

- This compound (C21H18O4) - PubChemLite. [Link]

- This compound | C21H18O4 | CID 10854155 - PubChem. [Link]

- Purifying A Compound Of Benzoic Acid - Bartleby. [Link]

- 3,5-Bis(benzyloxy)benzoic acid - PMC. [Link]

- Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC. [Link]

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu

Sources

- 1. rdchemicals.com [rdchemicals.com]

- 2. This compound | China | Manufacturer | career henan chemical co [chemicalbook.com]

- 3. PubChemLite - this compound (C21H18O4) [pubchemlite.lcsb.uni.lu]

- 4. This compound | C21H18O4 | CID 10854155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cenmed.com [cenmed.com]

- 6. This compound CAS#: 1570-05-4 [m.chemicalbook.com]

- 7. This compound | 1570-05-4 [chemicalbook.com]

- 8. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]

- 9. 3,5-Bis(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

An In-depth Technical Guide to the Structure Elucidation of 3,4-Bis(benzyloxy)benzoic Acid

This guide provides a comprehensive walkthrough of the analytical methodologies and logical framework required for the unambiguous structure elucidation of 3,4-Bis(benzyloxy)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. Spectroscopic techniques are indispensable in the pharmaceutical industry for everything from drug discovery to quality control, allowing for precise determination of molecular structure, purity, and concentration.[1]

The target molecule, this compound (Molecular Formula: C₂₁H₁₈O₄, Molecular Weight: 334.37 g/mol ), is a valuable synthetic intermediate in the development of bioactive compounds.[2][3][4] Its precise structural confirmation is paramount to ensure the integrity of subsequent research and development activities. This guide will detail the integrated use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a complete and validated structural picture.[5][6]

Caption: Correlation of functional groups in the molecule with their expected IR absorption regions.

The IR spectrum of this compound provides a distinct "fingerprint" confirming its key structural features.

| Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance | Significance |

| O-H Stretch (Carboxylic Acid) | ~2500 - 3300 | Very Broad | Confirms the presence of the hydrogen-bonded carboxylic acid hydroxyl group. [7] |

| Aromatic C-H Stretch | ~3030 - 3100 | Sharp, Medium | Indicates the presence of aromatic rings. |

| Aliphatic C-H Stretch | ~2850 - 2960 | Sharp, Medium | Corresponds to the -CH₂- groups of the benzyl protectors. |

| C=O Stretch (Carboxylic Acid) | ~1680 - 1710 | Strong, Sharp | Unambiguously identifies the carbonyl of the carboxylic acid. [8][9] |

| Aromatic C=C Stretch | ~1450 - 1600 | Multiple, Medium-Strong | Confirms the benzene ring structures. [7] |

| C-O Stretch (Ether & Acid) | ~1200 - 1300 & ~1000-1100 | Strong | Corresponds to the aryl-ether and acid C-O bonds. |

Experimental Protocol: FTIR Sample Preparation (KBr Pellet)

-

Preparation: Grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Pressing: Transfer the powder to a pellet-pressing die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the spectrometer's sample holder.

-

Data Acquisition: Acquire a background spectrum of the empty sample compartment first. Then, run the sample spectrum. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance/transmittance spectrum.

Part III: Mapping the Carbon-Hydrogen Framework with NMR Spectroscopy

While IR confirms functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive map of the molecular skeleton, detailing the connectivity and chemical environment of every hydrogen and carbon atom. [6][10][11]

Caption: Labeled structure of this compound showing distinct proton environments for NMR analysis.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides a wealth of information through chemical shift, integration, and signal multiplicity.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Rationale |

| -COOH | ~11-13 | 1H | Broad Singlet | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. |

| Aromatic (H-2, H-5, H-6) | ~7.7 (d), ~7.5 (dd), ~6.98 (d) | 3H total | Doublet, Doublet of Doublets, Doublet | These protons on the central benzoic ring are in distinct electronic environments, deshielded by the carboxyl and ether groups. The splitting pattern reveals their neighbor relationships. |

| Aromatic (Benzyl) | ~7.27 - 7.5 | 10H | Multiplet | The 10 protons on the two benzyl rings overlap in a complex multiplet, typical for monosubstituted benzene rings. [2] |

| Methylene (-CH₂-) | ~5.22, ~5.26 | 4H total (2H + 2H) | Two Singlets | These benzylic protons are adjacent to electronegative oxygen atoms, shifting them downfield. Their appearance as two distinct singlets suggests slightly different chemical environments. [2] |

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy complements the ¹H data by providing a count of the unique carbon environments in the molecule.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (-COOH) | ~170-173 | The C=O bond is highly deshielded, placing it far downfield. |

| Aromatic (C-O) | ~148-153 | Aromatic carbons directly bonded to oxygen are significantly deshielded. |

| Aromatic (C-Benzyl) | ~136 | The quaternary carbons of the benzyl rings to which the CH₂ is attached. |

| Aromatic (C-H & C-COOH) | ~115-130 | The remaining aromatic carbons appear in this standard region. |

| Methylene (-CH₂-) | ~70-71 | The sp³ hybridized carbons of the benzyl methylene groups are shifted downfield by the adjacent oxygen. |

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). CDCl₃ is a common first choice for many organic molecules.

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6-0.7 mL of the deuterated solvent in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Analysis: Insert the NMR tube into the spectrometer's probe. The experiment involves tuning and shimming the probe to optimize the magnetic field homogeneity before acquiring the ¹H and ¹³C spectra.

Conclusion: An Integrated and Validated Approach

The structure elucidation of this compound is a systematic process where each piece of spectroscopic data builds upon the last to create an unambiguous structural assignment.

-

Mass Spectrometry and IHD calculation establish the molecular formula (C₂₁H₁₈O₄) and the presence of 13 degrees of unsaturation.

-

Infrared Spectroscopy confirms the essential functional groups: a carboxylic acid (broad O-H, strong C=O), aromatic rings (C=C stretches), and ether linkages (C-O stretch).

-

¹H and ¹³C NMR Spectroscopy provide the final, high-resolution picture, mapping the exact connectivity of the carbon and hydrogen atoms and confirming the 3,4-disubstitution pattern on the benzoic acid core and the presence of two benzyloxy groups.

This integrated approach, where all data must be consistent with the proposed structure, represents a self-validating system critical for ensuring the chemical integrity of molecules in research and pharmaceutical development. [12]The application of these fundamental techniques provides the definitive evidence required to confirm the identity and purity of this compound with the highest degree of scientific confidence.

References

- An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023, March 21). Google Cloud.

- Workman, J. Jr. (n.d.). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online.

- The Role of Spectroscopy in Modern Pharmaceutical Industry. (2025, July 19). Simson Pharma Limited.

- Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. (2025, February 21). Technology Networks.

- Spectroscopic Techniques in Modern Drug Characterization. (n.d.). Walsh Medical Media.

- This compound | 1570-05-4. (2025, October 14). ChemicalBook.

- Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. (n.d.). Maricopa Open Digital Press.

- Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare.

- Structure Elucidation from Spectroscopic Data in Organic Chemistry. (2019, March 2). YouTube.

- UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. (n.d.). eGyanKosh.

- Spectroscopy, Organic, Analysis. (2025, December 16). Britannica.

- This compound. (n.d.). CymitQuimica.

- IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... (n.d.). ResearchGate.

- This compound. (n.d.). Amerigo Scientific.

- IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. (n.d.). ResearchGate.

- infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.

Sources

- 1. malvesfalcao.com [malvesfalcao.com]

- 2. This compound | 1570-05-4 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 6. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. ocw.mit.edu [ocw.mit.edu]

A Technical Guide to 3,4-Bis(phenylmethoxy)benzoic Acid: A Strategic Intermediate in Complex Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-bis(phenylmethoxy)benzoic acid, a key synthetic intermediate valued for its role in protecting the catechol moiety of protocatechuic acid (3,4-dihydroxybenzoic acid). This document, designed for chemists and drug development professionals, delves into the compound's chemical identity, synthesis strategies, purification protocols, and analytical characterization. Furthermore, it explores the strategic application of this molecule in medicinal chemistry, focusing on the critical function of the benzyl protecting groups and their subsequent removal to unveil bioactive scaffolds. Safety protocols and handling guidelines are also provided to ensure its effective and safe utilization in a research and development setting.

Compound Identification and Physicochemical Properties

3,4-Bis(phenylmethoxy)benzoic acid, often referred to by its common name 3,4-dibenzyloxybenzoic acid, is a stable, crystalline solid that serves as a protected derivative of protocatechuic acid. The benzyl groups mask the reactive hydroxyl functions, preventing unwanted side reactions during multi-step syntheses and enhancing solubility in organic solvents.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 3,4-Bis(phenylmethoxy)benzoic acid | [1] |

| Common Name | 3,4-Dibenzyloxybenzoic acid | [2] |

| CAS Number | 1570-05-4 | [2][3] |

| Molecular Formula | C₂₁H₁₈O₄ | [2][4] |

| Molecular Weight | 334.37 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | ~182 °C | [3] |

| Solubility | Slightly soluble in Chloroform (heated) and DMSO. | [3] |

| SMILES | O=C(O)c1ccc(OCc2ccccc2)c(OCc2ccccc2)c1 | [1] |

| InChIKey | BYOKJLCIKSFPDU-UHFFFAOYSA-N | [3] |

Synthesis Methodologies: A Tale of Two Precursors

The selection of a synthetic route for 3,4-bis(phenylmethoxy)benzoic acid is primarily dictated by the availability of starting materials and the scale of the reaction. The two most prevalent methods involve the benzylation of protocatechuic acid or the saponification of its corresponding methyl ester.

Method A: Direct Benzylation of Protocatechuic Acid

This approach is the most direct, utilizing the readily available and bioactive protocatechuic acid as the starting material.[5][6] The core of this synthesis is the Williamson ether synthesis, where the phenoxide ions generated from the catechol moiety act as nucleophiles, attacking the electrophilic carbon of benzyl halide.

Rationale: The use of a base is critical for deprotonating the phenolic hydroxyl groups, thereby activating them for nucleophilic attack. A polar aprotic solvent like DMF or acetone is typically chosen to solvate the cation of the base without solvating the phenoxide, thus maximizing its nucleophilic strength.

Detailed Protocol:

-

Dissolution: Dissolve protocatechuic acid (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF).

-

Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, >2.2 equivalents) or sodium hydride (NaH), portion-wise with stirring. The reaction is often heated to ensure complete deprotonation.

-

Benzylation: Add benzyl chloride or benzyl bromide (>2.2 equivalents) to the reaction mixture. Maintain heating (e.g., 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it into water. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.

-

Acidification: If the carboxylate salt is formed, the aqueous layer should be acidified with a mineral acid (e.g., 2N HCl) to a pH of ~2 to precipitate the desired carboxylic acid.[3][7]

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Caption: Workflow for Direct Benzylation of Protocatechuic Acid.

Method B: Saponification of Methyl 3,4-bis(phenylmethoxy)benzoate

This method is advantageous when the methyl ester is a more readily available or cost-effective starting material. It involves a simple base-catalyzed hydrolysis (saponification) of the ester to yield the carboxylate salt, which is subsequently protonated.[3][7]

Rationale: Saponification is a robust and high-yielding reaction. The use of a strong base like sodium hydroxide (NaOH) in a protic solvent mixture (e.g., methanol/water) ensures the complete and irreversible hydrolysis of the ester functionality.

Detailed Protocol:

-

Dissolution: Dissolve methyl 3,4-bis(phenylmethoxy)benzoate (1 equivalent) in a mixture of methanol and water.

-

Hydrolysis: Add a solution of sodium hydroxide (excess, e.g., 1.2 g NaOH in 100 mL methanol for 4.64 g of ester) and heat the mixture under reflux for several hours (typically 4 hours).[3] Monitor the disappearance of the starting material by TLC.

-

Solvent Removal: After the reaction is complete, remove the methanol under reduced pressure.

-

Purification: Dissolve the residue in water and wash with a water-immiscible organic solvent (e.g., ethyl acetate) to remove any unreacted starting material or non-polar impurities.

-

Acidification: Acidify the aqueous layer with a strong acid (e.g., 2N HCl) to a pH of ~2. The desired product will precipitate out of the solution.[3]

-

Isolation: Collect the white precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. A yield of around 74% can be expected.[3]

Caption: Workflow for Saponification of the Corresponding Methyl Ester.

Purification and Quality Control

Achieving high purity is paramount for intermediates in drug development. Recrystallization is the most common method for purifying crude 3,4-bis(phenylmethoxy)benzoic acid.

Protocol: Recrystallization

-

Solvent Selection: A mixed solvent system is often effective. Ethanol/water or acetone/hexane are common choices.[8] The goal is to find a system where the compound is soluble at high temperatures but poorly soluble at low temperatures.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the "good" solvent (e.g., hot ethanol). Heat gently until the solid dissolves completely.[8]

-

Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: To the hot, clear solution, slowly add the "poor" solvent (e.g., hot water) dropwise until the solution becomes persistently turbid. Add a few more drops of the hot "good" solvent to redissolve the precipitate, then cover the flask and allow it to cool slowly to room temperature.

-

Cooling: For maximum yield, place the flask in an ice bath for 30-60 minutes.

-

Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent mixture.

-

Drying: Dry the crystals thoroughly under vacuum.

Quality Control: High-Performance Liquid Chromatography (HPLC) Purity is typically assessed by reverse-phase HPLC with UV detection.

-

Column: C18 column (e.g., 4.6 x 150 mm, 3 µm).[9]

-

Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a common starting point.[9]

-

Detection: UV detection at ~235 nm.[9]

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like methanol.

-

Analysis: A pure sample should yield a single, sharp peak. Purity is determined by the area percentage of the main peak.

Role in Drug Development: The Benzyl Protecting Group Strategy

The primary utility of 3,4-bis(phenylmethoxy)benzoic acid lies in its function as a protected form of protocatechuic acid (3,4-dihydroxybenzoic acid). Protocatechuic acid itself is a well-documented bioactive compound with antioxidant, anti-inflammatory, and anticancer properties.[6][10] However, the free catechol group is sensitive to oxidation and can interfere with many standard synthetic transformations.

The benzyl groups serve as robust, yet removable, protecting groups. Their installation allows chemists to perform reactions on other parts of the molecule, such as the carboxylic acid (e.g., amide bond formation, reduction), without affecting the sensitive hydroxyl groups.

Debenzylation: Unmasking the Bioactive Core The removal of benzyl ethers is a critical final step in many synthetic sequences. Several methods are available, with the choice depending on the functional group tolerance of the rest of the molecule.

Table 2: Common Debenzylation Methods

| Method | Reagents & Conditions | Advantages | Limitations | Source(s) |

| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C, in a solvent like EtOH, EtOAc, or MeOH. | Clean, high-yielding, byproducts are toluene and water. | Not compatible with reducible functional groups (alkenes, alkynes, nitro groups, some halides). The catalyst can be poisoned by sulfur-containing compounds. | [11] |

| Acid-Mediated Cleavage | Strong acids like trifluoroacetic acid (TFA), HBr in acetic acid, or Lewis acids (AlCl₃, BBr₃). | Effective when hydrogenolysis is not an option. | Harsh conditions can affect acid-labile groups. Lewis acids can be difficult to handle. | [11][12] |

| Reductive Cleavage | Dissolving metals, e.g., Sodium (Na) in liquid ammonia (NH₃). | Powerful method, useful for complex molecules. | Requires specialized equipment and careful handling of reagents. | [11] |

digraph "Debenzylation" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];Protected [label="3,4-Bis(phenylmethoxy)\nbenzoic Acid Derivative"]; Reagents [label="Debenzylation Reagents\n(e.g., H₂/Pd-C)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Unprotected [label="Protocatechuic Acid\nDerivative (Bioactive)"]; Byproduct [label="Toluene", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Protected -> Unprotected [label=" Cleavage "]; Reagents -> Unprotected [style=dotted]; Unprotected -> Byproduct [label=" Byproduct ", style=dotted, dir=back];

}

Caption: General scheme for the debenzylation to reveal the active catechol.

This strategy is crucial in synthesizing derivatives of protocatechuic acid for various therapeutic targets, including potential HIV inhibitors and other bioactive molecules.[11]

Analytical Characterization (Predicted)

While a comprehensive public database of spectra for this specific compound is limited, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds like 3,4-dimethoxybenzoic acid and benzoic acid.[4][13][14]

-

¹H NMR:

-

Aromatic Protons (Benzoic Acid Ring): Three distinct signals in the δ 7.0-8.0 ppm range. The proton ortho to the carboxyl group will be the most downfield.

-

Aromatic Protons (Benzyl Rings): A multiplet corresponding to 10 protons, likely in the δ 7.2-7.5 ppm range.

-

Methylene Protons (-CH₂-): Two distinct singlets for the two benzylic CH₂ groups, expected around δ 5.2 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet, highly downfield (> δ 10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): Expected in the δ 168-175 ppm region.[14]

-

Aromatic Carbons (C-O): The two carbons on the central ring attached to the benzyl ethers would appear around δ 145-155 ppm.

-

Aromatic Carbons (Benzyl Rings): Signals in the typical aromatic region of δ 127-137 ppm.

-

Aromatic Carbons (Benzoic Acid Ring): Remaining signals in the δ 115-130 ppm range.

-

Methylene Carbons (-CH₂-): Expected around δ 70-75 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.[15]

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption around 1680-1710 cm⁻¹.[15]

-

C=C Stretch (Aromatic): Multiple absorptions in the 1450-1600 cm⁻¹ region.[15]

-

C-O Stretch (Ether): Strong absorptions in the 1200-1300 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 334.37).

-

Fragmentation: Expect a prominent peak at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺) from the loss of a benzyl group. Another significant loss would be that of the carboxyl group (-45 amu).

-

Safety and Handling

As a derivative of benzoic acid, 3,4-bis(phenylmethoxy)benzoic acid should be handled with standard laboratory precautions.

-

Hazard Classification: While specific data is limited, related compounds are classified as causing skin irritation (H315), serious eye irritation/damage (H318/H319), and potential respiratory irritation (H335).[2][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[16]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations.

Conclusion

3,4-Bis(phenylmethoxy)benzoic acid is more than a simple chemical; it is a strategic tool in the arsenal of the synthetic chemist. Its value is derived from its ability to act as a stable, protected precursor to the versatile and bioactive protocatechuic acid scaffold. A thorough understanding of its synthesis, purification, and reactivity—particularly the conditions required for deprotection—is essential for its effective application in the complex, multi-step syntheses that characterize modern drug discovery and development.

References

- National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard).

- LGC Standards. (n.d.). 3,4-Bis(phenylmethoxy)-benzoic Acid.

- ChemicalBook. (n.d.). 3,4-BIS(BENZYLOXY)BENZOIC ACID CAS#: 1570-05-4.

- Sinfoo Biotech. (n.d.). Benzoic acid, 3,4-bis(phenylmethoxy)-,(CAS# 1570-05-4).

- CymitQuimica. (n.d.). This compound.

- SpectraBase. (n.d.). 3,4-Dimethoxy-benzoic acid [ATR-IR].

- Human Metabolome Database. (n.d.). Benzoic acid 13C NMR Spectrum.

- SpectraBase. (n.d.). 3,4-Dimethoxy-benzoic acid [FTIR].

- Pearl, I. A. (n.d.). Protocatechuic acid. Organic Syntheses Procedure.

- Verpoorte, R., et al. (n.d.). Production of Protocatechuic Acid from p-Hydroxyphenyl (H) Units and Related Aromatic Compounds Using an Aspergillus niger Cell Factory.

- ResearchGate. (n.d.). Some pharmacological applications of protocatechuic acid.

- NIST. (n.d.). Benzoic acid, 3,4-dimethoxy-. NIST Chemistry WebBook.

- Fisher Scientific. (2024). Safety Data Sheet: 2-Benzyloxybenzoic acid.

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

- ThaiJournal of Science. (n.d.).

- Wikipedia. (n.d.). Protocatechuic acid.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.

- Gigg, R., & Conant, R. (1983). An efficient method for the N-debenzylation of aromatic heterocycles.

- Plos One. (2014).

- PubChem. (n.d.). CID 66864022 | C18H20O8.

- Studia Universitatis Babes-Bolyai Chemia. (n.d.).

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.

- National Institutes of Health. (2011).

- ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid.

- ChemicalBook. (n.d.). 3,5-Dimethoxybenzoic acid(1132-21-4) 13C NMR spectrum.

- NIST. (n.d.). Benzoic acid, 3,4-dimethoxy-, methyl ester. NIST Chemistry WebBook.

- Thermo Scientific AppsLab. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.

- NIST. (n.d.). Benzoic acid, 3,4-dimethoxy-. NIST Chemistry WebBook.

- TCI Chemicals. (n.d.). C0055 3,4-Dihydroxybenzoic Acid Solvent - 1H-NMR.

- ChemicalBook. (n.d.). This compound - Safety Data Sheet.

- SpectraBase. (n.d.). Benzoic acid, 3,4-difluoro- , 2-(2-(2-(decyloxy)ethoxy)ethoxy)ethyl ester [MS (GC)].

- NIST. (n.d.). 4-Benzyloxybenzoic acid. NIST Chemistry WebBook.

- Google Patents. (n.d.). CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid.

- BenchChem. (n.d.). Technical Support Center: Purification of 4-(2,5-Dichlorophenoxy)benzoic Acid.

- Springer. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles.

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- ResearchGate. (n.d.).

- MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.

- ResearchGate. (n.d.).

- International Journal of Advanced Research in Science, Communication and Technology. (2025).

- Beilstein Journals. (n.d.). Design and synthesis of bioactive molecules.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tcichemicals.com [tcichemicals.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Production of Protocatechuic Acid from p-Hydroxyphenyl (H) Units and Related Aromatic Compounds Using an Aspergillus niger Cell Factory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocatechuic acid - Wikipedia [en.wikipedia.org]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. helixchrom.com [helixchrom.com]

- 10. researchgate.net [researchgate.net]

- 11. thaiscience.info [thaiscience.info]

- 12. pp.bme.hu [pp.bme.hu]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. fishersci.com [fishersci.com]

Physical properties of 3,4-Bis(benzyloxy)benzoic acid

An In-depth Technical Guide to the Physical Properties of 3,4-Bis(benzyloxy)benzoic Acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 1570-05-4), a key intermediate in the synthesis of various organic compounds, including the bioactive depside Jaboticabin.[1] This document is intended to serve as a vital resource for researchers and professionals in drug development and materials science, offering not only a compilation of its physical characteristics but also detailed, field-proven experimental protocols for their validation. The causality behind experimental choices is elucidated to ensure a deep, practical understanding of the methodologies.

Introduction: The Significance of this compound

This compound, also known as 3,4-dibenzyloxybenzoic acid, is an aromatic carboxylic acid characterized by the presence of two benzyl ether protecting groups on the catechol moiety of protocatechuic acid. Its molecular structure, featuring a central benzoic acid core flanked by bulky benzyloxy groups, imparts unique physical and chemical properties that are pivotal to its application in organic synthesis. The strategic use of benzyl groups as protecting agents for hydroxyl functionalities is a cornerstone of modern synthetic chemistry, allowing for selective reactions at other sites of a molecule. A thorough understanding of the physical properties of this compound is therefore essential for optimizing reaction conditions, purification processes, and for the characterization of its downstream products.

Core Physicochemical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are critical for predicting its behavior in various solvents and thermal conditions, which is fundamental knowledge for its application in synthetic protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₁₈O₄ | [2] |

| Molecular Weight | 334.37 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 182 °C | |

| Boiling Point (Predicted) | 512.7 ± 40.0 °C | |

| Density (Predicted) | 1.232 ± 0.06 g/cm³ | |

| pKa (Predicted) | 4.31 ± 0.10 |

Experimental Determination of Physical Properties

This section details the experimental methodologies for the determination of the key physical properties of this compound. The protocols are designed to be self-validating and are grounded in established laboratory practices.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. For this compound, a sharp melting range is indicative of high purity.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a rate of 10-15 °C per minute initially.

-

Observation: Once the temperature is within 20 °C of the expected melting point (182 °C), the heating rate is reduced to 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

-

Causality: A slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thereby providing an accurate measurement.

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of this compound in various solvents is a key parameter for its use in reactions and for its purification by recrystallization.

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, diethyl ether, chloroform, dimethyl sulfoxide (DMSO)) are selected.

-

Sample Preparation: Approximately 10 mg of this compound is placed into separate test tubes.

-

Solvent Addition: 1 mL of each solvent is added to a respective test tube.

-

Observation: The tubes are agitated and observed at room temperature. Gentle heating can be applied to assess temperature-dependent solubility.

-

Results: The compound is reported to be slightly soluble in chloroform (with heating) and DMSO.

-

Expertise & Experience: The choice of solvents is guided by the principle of "like dissolves like." The aromatic and ether functionalities suggest solubility in moderately polar to nonpolar organic solvents, while the carboxylic acid group may impart slight solubility in polar protic solvents.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of the carboxylic acid proton. This is a critical parameter in understanding its reactivity in acid-base reactions and for developing purification strategies involving acid-base extractions.

-

Sample Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent system (e.g., a water-ethanol mixture to ensure solubility).

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.

Caption: Logical Flow for pKa Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (CDCl₃): δ 7.7 (2H, br s), 7.27-7.5 (10H, m), 6.98 (1H, d, J=8 Hz), 5.26 (2H, s), 5.22 (2H, s).[1]

-

Carboxyl Carbon (-COOH): ~170-175 ppm

-

Aromatic Carbons (C-O): ~145-155 ppm

-

Aromatic Carbons (C-H & C-C): ~110-138 ppm

-

Benzyl Methylene Carbons (-CH₂-): ~70-75 ppm

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific solvent.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹

-

C-H Stretch (Aromatic and Alkyl): ~3100-3000 cm⁻¹ (aromatic) and ~2950-2850 cm⁻¹ (alkyl)

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region

-

C-O Stretch (Ether and Carboxylic Acid): Bands in the 1200-1300 cm⁻¹ region

-

Sample Preparation: A small amount of this compound is intimately mixed and ground with dry potassium bromide (KBr).

-

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Analysis: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

-

Molecular Ion (M⁺): m/z = 334

-

Loss of H₂O: m/z = 316

-

Loss of -COOH: m/z = 289

-

Loss of a Benzyl Group: m/z = 243

-

Tropylium Ion: m/z = 91 (from the benzyl groups)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: The sample solution is infused into the ESI source of the mass spectrometer.

-

Ionization: A high voltage is applied to the sample solution, causing the formation of ions.

-

Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide has provided a detailed examination of the key physical properties of this compound, an important synthetic intermediate. The tabulated data, coupled with the comprehensive experimental protocols, offer a robust resource for scientists and researchers. The emphasis on the rationale behind experimental procedures is intended to empower users with the ability to not only reproduce these measurements but also to adapt them to their specific research needs. The spectroscopic data, both observed and predicted, further solidifies the understanding of the molecular structure of this compound.

References

- MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 25(15), 3483.

- ResearchGate. (2012). 3,5-Bis(benzyloxy)benzoic acid.

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.

- JoVE. (2023). Physical Properties of Carboxylic Acids.

- Michigan State University. (n.d.). Carboxylic Acid Reactivity.

- NIST. (n.d.). 4-Benzyloxybenzoic acid.

- ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA).

- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid.

- ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand.

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

- YouTube. (2021). February 3, 2021.

- Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid.

Sources

Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to the Safe Handling of 3,4-Bis(benzyloxy)benzoic Acid

This guide provides comprehensive safety protocols and technical information for this compound (CAS No. 1570-05-4), specifically tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's hazard profile, safe handling procedures, emergency responses, and proper storage and disposal, grounded in authoritative safety data.

This compound is a synthetic intermediate used in the synthesis of bioactive molecules.[1] Its core structure consists of a benzoic acid backbone with two benzyl ether groups. Understanding its fundamental properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| CAS Number | 1570-05-4 | [1][2] |

| Molecular Formula | C₂₁H₁₈O₄ | [2][3] |

| Molecular Weight | 334.37 g/mol | [3] |

| Physical Form | Solid | [2] |

| Purity | ≥97% | [2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |

| Synonyms | 3,4-Dibenzyloxybenzoic acid, 3,4-Bis(phenylmethoxy)benzoic acid | [1] |

GHS Hazard Identification and Toxicological Profile

Based on supplier safety data, this compound is classified as hazardous. The Globally Harmonized System (GHS) classification provides a clear and immediate understanding of the primary risks associated with this compound.[2][3]

| GHS Classification | Details |

| Pictogram | GHS07 (Exclamation Mark)[2][3] |

| Signal Word | Warning [2][3] |

| Hazard Statements | H302: Harmful if swallowed.[2][3]H315: Causes skin irritation.[2][3]H319: Causes serious eye irritation.[2][3]H335: May cause respiratory irritation.[2][3] |

| Precautionary Statements | P261: Avoid breathing dust.[2][3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |

Toxicological Narrative

The GHS classification points to this compound being a moderate hazard, primarily acting as an irritant. The "harmful if swallowed" (H302) classification necessitates careful handling to prevent accidental ingestion. The irritation hazards (H315, H319, H335) are critical for laboratory work, as the fine solid can easily become airborne or come into contact with skin and eyes.

While a complete toxicological profile for this specific molecule is not extensively published, its constituent parts—a benzoic acid core and benzyl groups—provide context. Benzoic acid and benzyl derivatives can exhibit genotoxic effects at certain concentrations.[4] Benzyl alcohol, a related compound, is metabolized in the body to benzoic acid, which is then excreted.[5] This metabolic pathway suggests that the systemic effects of this compound may share similarities with benzoic acid, although the bulky benzyloxy groups will influence its absorption, distribution, metabolism, and excretion (ADME) profile. Given the lack of comprehensive data, a cautious approach assuming moderate toxicity is warranted.

Risk Assessment and Safe Handling Protocol

A self-validating safety protocol is built on the principle of minimizing exposure through a hierarchy of controls. The following protocol is designed to mitigate the risks identified by the H-statements.

Engineering Controls: The Primary Barrier

The most effective way to prevent exposure is to contain the hazard at its source.

-

Chemical Fume Hood: All manipulations of solid this compound that could generate dust—including weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood. This is a direct countermeasure to the respiratory irritation hazard (H335).[6]

-

Ventilated Balance Enclosure: For high-precision weighing of small quantities, a ventilated balance enclosure can be used as an alternative to a fume hood to minimize air currents while still providing necessary containment.

Step-by-Step Handling Protocol

-

Preparation: Before handling the compound, ensure the fume hood sash is at the appropriate height and the work area is clean. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and place it in the hood to minimize movement in and out of the containment area.

-